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Compound of Interest

Compound Name: 2-(Isobutylamino)nicotinic acid

CAS No.: 1019461-50-7

Cat. No.: B1385706 Get Quote

In the landscape of modern drug discovery, the aphorism "fail early, fail cheap" has become a

guiding principle. A significant portion of drug candidates, despite demonstrating high potency

and selectivity, falter in later stages of development due to unfavorable pharmacokinetic

profiles or unforeseen toxicity.[1] It is estimated that these ADMET (Absorption, Distribution,

Metabolism, Excretion, and Toxicity) deficiencies have contributed to as much as 50% of drug

development failures.[2] To mitigate these risks, the integration of predictive, in silico modeling

into the early stages of discovery has become an indispensable strategy, allowing for the rapid,

cost-effective evaluation of a compound's potential before significant resources are invested in

synthesis and experimental testing.[3][4]

This guide provides a comprehensive analysis of the predicted ADMET properties of 2-
(isobutylamino)nicotinic acid, a novel derivative of nicotinic acid (also known as niacin or

Vitamin B3). As no experimental data for this specific molecule is publicly available, this report

leverages established computational models and extensive data on the parent compound,

nicotinic acid, to construct a robust predictive profile. The insights herein are designed to guide

further research and optimization efforts by providing a foundational understanding of the

molecule's likely behavior in vivo.

Section 1: Foundational Physicochemical Properties
A molecule's ADMET profile is intrinsically linked to its fundamental physicochemical

characteristics. The introduction of an isobutylamino group at the 2-position of the nicotinic acid
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scaffold is expected to significantly alter key properties such as lipophilicity and basicity,

thereby influencing its interaction with biological systems. The following table provides a

comparative summary of the predicted properties for our target compound against the known

values for its parent, nicotinic acid.

Property
Nicotinic Acid
(Experimental)

2-
(Isobutylamino)nic
otinic acid
(Predicted)

Rationale for
Prediction

Molecular Formula C₆H₅NO₂[5] C₁₀H₁₄N₂O₂
Addition of a C₄H₉N

group.

Molecular Weight 123.11 g/mol [5][6] 194.23 g/mol

Increased molecular

mass from the

isobutylamino

substituent.

logP (Lipophilicity) 0.219 to 0.36[6][7] 1.5 - 2.0

The aliphatic isobutyl

group significantly

increases lipophilicity.

Aqueous Solubility

(logS)
-0.84[6] Lower

Increased lipophilicity

generally leads to

decreased aqueous

solubility.

pKa (Acidic) 4.75 - 4.85[6][7] ~4.5 - 5.0

The carboxylic acid

pKa is expected to be

similar to the parent

compound.

pKa (Basic) ~2.0 (Pyridine N)[7]

~3.5 - 4.0 (Pyridine

N), ~10.0-10.5 (Amino

N)

The amino group

introduces a new,

stronger basic center.

Section 2: The Predicted ADMET Profile
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This section dissects the predicted ADMET characteristics of 2-(isobutylamino)nicotinic acid.

Each parameter is evaluated based on structural analogy to nicotinic acid and established

structure-activity relationships derived from computational ADMET models.

Absorption
Absorption describes the process by which a drug enters the bloodstream. For orally

administered drugs, this is primarily governed by solubility in the gastrointestinal tract and

permeability across the intestinal wall.

Aqueous Solubility: Nicotinic acid is slightly soluble in water.[8] The addition of the lipophilic

isobutyl group to create 2-(isobutylamino)nicotinic acid is predicted to decrease its

intrinsic aqueous solubility.[9] While this may slightly slow dissolution, the presence of both

an acidic (carboxylic acid) and a basic (amino) group means that solubility will be highly pH-

dependent and may be sufficient for absorption in the varying pH environments of the gut.

Gastrointestinal (GI) Permeability: Nicotinic acid is readily absorbed from the GI tract.[7][10]

The predicted increase in lipophilicity for 2-(isobutylamino)nicotinic acid is expected to

enhance its passive diffusion across the intestinal membrane. Therefore, high permeability is

predicted. In silico models, such as those simulating Caco-2 cell permeability, are crucial for

quantifying this property.[11]

Overall Oral Bioavailability: High. The combination of predicted adequate solubility and high

membrane permeability suggests that 2-(isobutylamino)nicotinic acid will likely have good

oral absorption, similar to its parent compound.

Distribution
Distribution refers to the reversible transfer of a drug from the bloodstream to various tissues

and organs within the body. It is influenced by plasma protein binding, tissue permeability, and

blood flow.

Plasma Protein Binding (PPB): This parameter determines the fraction of the drug that is free

(unbound) to exert its pharmacological effect.[12] Due to the significant increase in

lipophilicity, 2-(isobutylamino)nicotinic acid is predicted to have a higher affinity for plasma

proteins like albumin compared to nicotinic acid. A prediction of moderate to high PPB
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(>80%) is reasonable. Numerous in silico models exist to predict PPB based on molecular

descriptors.[13]

Volume of Distribution (Vd): This parameter provides an indication of the extent of drug

distribution into tissues. Given its predicted ability to cross membranes and bind to tissues, a

moderate Vd is anticipated, suggesting it will not be confined to the bloodstream but will

distribute into extravascular spaces.

Blood-Brain Barrier (BBB) Penetration: The parent compound, nicotinic acid, does not

significantly penetrate the BBB. While the increased lipophilicity of 2-
(isobutylamino)nicotinic acid may slightly increase its potential for BBB penetration, it is

still predicted to be a poor CNS penetrant.

Metabolism
Metabolism involves the biochemical modification of drug molecules, primarily in the liver, to

facilitate their elimination. It is a critical determinant of a drug's half-life and potential for drug-

drug interactions.

Predicted Metabolic Pathways: Nicotinic acid is metabolized in the liver via two main

pathways: conjugation with glycine to form nicotinuric acid, and the formation of N-

methylnicotinamide and subsequent oxidation to pyridone derivatives.[10][14] It is highly

probable that 2-(isobutylamino)nicotinic acid will undergo similar Phase II conjugation at

the carboxylic acid group. The isobutylamino group itself may be susceptible to Phase I

oxidation (e.g., hydroxylation) or dealkylation by Cytochrome P450 (CYP) enzymes.

Cytochrome P450 (CYP) Interaction: The potential for inhibition or induction of major CYP

isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4) is a critical safety assessment. While specific

predictions require dedicated models, molecules containing a pyridine ring and an secondary

amine can sometimes interact with CYP enzymes.[9] It is predicted that 2-
(isobutylamino)nicotinic acid may be a weak to moderate inhibitor of one or more CYP

isoforms, a hypothesis that must be confirmed experimentally.
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Caption: General workflow for in silico ADMET property prediction.

Conclusion
The in silico profile of 2-(isobutylamino)nicotinic acid suggests it is a compound with a high

likelihood of good oral absorption. The primary areas for further investigation and potential

optimization revolve around its distribution and safety profiles. The predicted moderate-to-high
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plasma protein binding may limit the free fraction of the drug available for therapeutic action.

Furthermore, the potential for dose-dependent hepatotoxicity and cutaneous flushing, inherited

from its nicotinic acid core, are significant liabilities that must be carefully evaluated in any

subsequent experimental studies. This predictive analysis serves as a critical first step,

providing a data-driven foundation for prioritizing experimental resources and designing safer,

more effective drug candidates.
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Muby Chemicals. Niacin or Nicotinic Acid or Vitamin B3 Manufacturers, with SDS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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